5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid
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Overview
Description
5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a but-3-yn-2-ylamino group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the But-3-yn-2-ylamino Group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a but-3-yn-2-ylamino group. This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity. It may also interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Similar in structure but lacks the but-3-yn-2-ylamino group.
5-Methyl-2-pyrazinecarboxylic acid: Similar but has a methyl group instead of the but-3-yn-2-ylamino group.
Uniqueness
5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the but-3-yn-2-ylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
5-(but-3-yn-2-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6(2)12-8-5-10-7(4-11-8)9(13)14/h1,4-6H,2H3,(H,11,12)(H,13,14) |
InChI Key |
QUBQDRJRTPUEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC=C(N=C1)C(=O)O |
Origin of Product |
United States |
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